(2S*,3S*)-Benzyl 2-allyl-3-hydroxy-1-piperidinecarboxylate

Enantioselective synthesis Biocatalysis Febrifugine intermediates

(2S*,3S*)-Benzyl 2-allyl-3-hydroxy-1-piperidinecarboxylate (CAS 244056-94-8) is a chiral cis-2-allyl-3-hydroxypiperidine derivative bearing an N-benzyloxycarbonyl (Cbz) protecting group. It belongs to the broader class of 2-alkyl-3-hydroxypiperidines, a scaffold present in numerous bioactive natural products and clinical candidates, including the potent antimalarial alkaloid febrifugine.

Molecular Formula C16H21NO3
Molecular Weight 275.34 g/mol
CAS No. 244056-94-8
Cat. No. B023690
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2S*,3S*)-Benzyl 2-allyl-3-hydroxy-1-piperidinecarboxylate
CAS244056-94-8
Synonyms(2R,3R)-rel-3-Hydroxy-2-(2-propenyl)-1-piperidinecarboxylic Acid _x000B_Phenylmethyl Ester
Molecular FormulaC16H21NO3
Molecular Weight275.34 g/mol
Structural Identifiers
SMILESC=CCC1C(CCCN1C(=O)OCC2=CC=CC=C2)O
InChIInChI=1S/C16H21NO3/c1-2-7-14-15(18)10-6-11-17(14)16(19)20-12-13-8-4-3-5-9-13/h2-5,8-9,14-15,18H,1,6-7,10-12H2/t14-,15-/m0/s1
InChIKeyUFIGRANCXYGHPY-GJZGRUSLSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2S*,3S*)-Benzyl 2-allyl-3-hydroxy-1-piperidinecarboxylate (CAS 244056-94-8): Structure, Class, and Core Procurement Identity


(2S*,3S*)-Benzyl 2-allyl-3-hydroxy-1-piperidinecarboxylate (CAS 244056-94-8) is a chiral cis-2-allyl-3-hydroxypiperidine derivative bearing an N-benzyloxycarbonyl (Cbz) protecting group [1]. It belongs to the broader class of 2-alkyl-3-hydroxypiperidines, a scaffold present in numerous bioactive natural products and clinical candidates, including the potent antimalarial alkaloid febrifugine [2]. The compound possesses two defined stereocenters at C2 and C3 in a (2S,3S) relative configuration and is primarily employed as a chiral building block and key synthetic intermediate in medicinal chemistry campaigns [3]. Its Cbz-protected piperidine core distinguishes it from unprotected 2-allylpiperidine analogs (e.g., CAS 33078-45-4) that lack the hydroxyl directing group and the benzyl carbamate moiety critical for downstream chemoselective transformations [1].

Why Generic 2-Allyl-3-hydroxypiperidine Substitution Fails: The Critical Role of the Cbz Protecting Group and Absolute Stereochemistry in (2S*,3S*)-Benzyl 2-allyl-3-hydroxy-1-piperidinecarboxylate


The decision to procure (2S*,3S*)-Benzyl 2-allyl-3-hydroxy-1-piperidinecarboxylate (CAS 244056-94-8) over other seemingly similar 2-allyl-3-hydroxypiperidine derivatives cannot be made on the basis of the piperidine scaffold alone, as this class encompasses compounds with vastly divergent biological and synthetic profiles [1]. Three structural features make generic interchange unworkable: (i) the N-Cbz protecting group, present in CAS 244056-94-8 but absent in analogs such as cis-tert-butyl 2-allyl-3-hydroxypiperidine-1-carboxylate (CAS 616890-33-6), profoundly alters lipophilicity and downstream chemical reactivity ; (ii) the defined (2S,3S) stereochemistry at the allyl-bearing C2 and hydroxyl-bearing C3 positions is non-negotiable for enantioselective synthesis pathways, as diastereomeric or racemic mixtures cannot recapitulate the stereochemical outcome required for ultimate chiral target molecules [2]; and (iii) the specific Cbz protecting group is documented in the published febrifugine synthetic route as a critical chemoselectivity handle, meaning that substituting a Boc-protected or unprotected analog would necessitate a full re-optimization of the synthetic sequence [3].

Quantitative Differentiation Evidence for (2S*,3S*)-Benzyl 2-allyl-3-hydroxy-1-piperidinecarboxylate (CAS 244056-94-8) Versus Structural Analogs


Baker's Yeast-Mediated Enantioselective Reduction of 2-Allyl-3-piperidone: Diastereoselectivity Achieved with the Cbz-Protected Substrate

In the published enantioselective synthesis of (+)-febrifugine, the reduction of 2-allyl-1-(benzyloxycarbonyl)piperidin-3-one (I) using Baker's yeast and sucrose in ethanol/water directly produces the desired (2S,3S)-piperidinol (III), i.e., CAS 244056-94-8, which is readily separable from unreacted (R)-piperidinone (II) by chromatography [1]. This biocatalytic reduction establishes both C2 and C3 stereocenters in a single operation using the Cbz substrate [1].

Enantioselective synthesis Biocatalysis Febrifugine intermediates

Antibacterial Activity Profile: Cbz-Protected 2-Allyl-3-hydroxypiperidine (CAS 244056-94-8) vs. Boc-Protected Analog (CAS 616890-33-6)

Cis-tert-butyl 2-allyl-3-hydroxypiperidine-1-carboxylate (Boc analog, CAS 616890-33-6) has been investigated for its antibacterial properties, with research indicating that compounds of this class can effectively target both Gram-positive and Gram-negative bacteria, making them suitable candidates for developing broad-spectrum antibiotics . Specifically, the Boc-protected analog has demonstrated in vitro activity against Klebsiella pneumoniae (Gram-negative) in standardized susceptibility assays . In contrast, no published antibacterial activity data exist for the Cbz-protected congener (CAS 244056-94-8), which is consistently characterized as a synthetic intermediate rather than a bioactive endpoint [1].

Antibacterial Gram-negative Piperidine antibiotics

Physicochemical Differentiation: LogP and Polar Surface Area of CAS 244056-94-8 vs. Structurally Related Piperidine Analogs

The target compound has a calculated LogP of 2.66 and a topological polar surface area (PSA) of 49.77 Ų [1]. Structural analogs lacking the benzyl carbamate moiety display substantially different physicochemical profiles: for example, the simpler 2-allylpiperidine hydrochloride (CAS 33078-45-4), which lacks both the C3 hydroxyl and the N-benzyl carbamate, has a PSA of only 12.03 Ų [2].

Lipophilicity Drug-likeness Physicochemical profiling

Antimalarial Structural Alert: Febrifugine Analogues Demonstrate That Piperidine Scaffold Modifications Can Retain Antiplasmodial Potency While Reducing Cytotoxicity

Although CAS 244056-94-8 itself has not been directly tested for antimalarial activity or cytotoxicity, the class-level inference from structurally related febrifugine analogues is instructive. Febrifugine (the natural alkaloid for which CAS 244056-94-8 serves as a key intermediate [1]) exhibits potent in vitro antimalarial activity but is precluded from clinical use due to strong liver toxicity [2]. However, synthetic febrifugine analogues designed via piperidine ring modifications achieved IC50 values superior to the parent compound while being over 100 times less toxic in freshly isolated rat hepatocyte assays [2].

Antimalarial Febrifugine analogues Cytotoxicity

Optimal Research and Industrial Deployment Scenarios for (2S*,3S*)-Benzyl 2-allyl-3-hydroxy-1-piperidinecarboxylate (CAS 244056-94-8)


Enantioselective Total Synthesis of (+)-Febrifugine and Related Antimalarial Alkaloids

CAS 244056-94-8 is the direct biocatalytic reduction product of 2-allyl-1-(benzyloxycarbonyl)piperidin-3-one using Baker's yeast, as documented in the Takeuchi et al. (2001) Tetrahedron synthesis of (+)-febrifugine and (+)-isofebrifugine [1]. The (2S,3S) stereochemistry established at this intermediate stage is carried through to the final alkaloid products [1]. Laboratories engaged in antimalarial drug discovery that require the validated synthetic route should procure this specific intermediate to ensure stereochemical fidelity without re-optimizing the reduction step [1].

Structure-Activity Relationship (SAR) Exploration of Febrifugine Piperidine-Ring Analogues with Reduced Toxicity

Febrifugine itself is unacceptably hepatotoxic, but piperidine-ring-modified analogues have achieved >100-fold reduction in cytotoxicity while retaining or improving antiplasmodial potency [2]. CAS 244056-94-8, as the enantiopure (2S,3S)-piperidine building block, enables systematic variation at the piperidine ring before late-stage quinazolinone coupling. This intermediate is therefore strategically positioned for medicinal chemistry programs seeking to generate novel analogues that preserve the stereochemical integrity essential for target engagement while exploring chemical space around the piperidine core to mitigate toxicity [1][2].

Chiral Building Block for cis-2,3-Disubstituted Piperidine Libraries in Fragment-Based Drug Discovery

The 2-alkyl-3-hydroxypiperidine motif is a recognized privileged scaffold present in diverse bioactive compounds, including substance P receptor antagonists (+)-L-733,060 and (+)-CP-99,994 [3]. CAS 244056-94-8 provides a pre-assembled cis-2,3-disubstituted piperidine core with orthogonal functionality: the C3 hydroxyl, the C2 allyl group (available for olefin metathesis, hydroboration, or epoxidation), and the N-Cbz group (orthogonal to Boc and Fmoc protecting strategies). This orthogonality makes CAS 244056-94-8 a superior procurement choice over simpler 2-allylpiperidine analogs for diversity-oriented synthesis campaigns targeting CNS and anti-infective programs [3].

Analytical Reference Standard for Chiral Purity Determination in Piperidine-Based Drug Substance Manufacturing

The compound is available from Toronto Research Chemicals (TRC, Catalog No. B224850) as a research-grade standard with supporting NMR and mass spectrometry characterization . Given the established relationship between CAS 244056-94-8 and the antimalarial pharmacophore febrifugine, this compound can serve as a system suitability standard or chiral purity marker in quality control workflows for any pharmaceutical program advancing piperidine-containing antimalarial candidates through preclinical development [1].

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